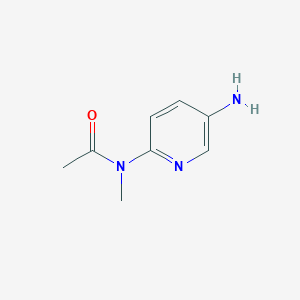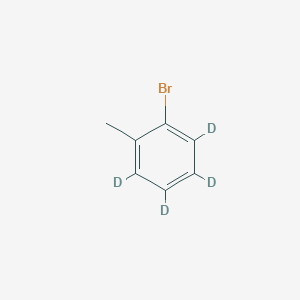
2-Bromotoluene-3,4,5,6-D4
Vue d'ensemble
Description
2-Bromotoluene-3,4,5,6-D4 is a brominated derivative of toluene where four hydrogen atoms on the benzene ring are replaced by deuterium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromotoluene-3,4,5,6-D4 can be synthesized through the bromination of toluene followed by isotopic exchange reactions to replace hydrogen atoms with deuterium. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The isotopic exchange reactions can be carried out using deuterium gas (D2) or deuterated solvents under specific conditions to achieve the desired level of deuteration.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors and isotopic exchange systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The process is optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromotoluene-3,4,5,6-D4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce benzoic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the bromine atom to produce 2-methylbenzene derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides to replace the bromine atom with other functional groups.
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: 2-Methylbenzene derivatives
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
2-Bromotoluene-3,4,5,6-D4 is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving isotopic labeling to trace metabolic pathways and understand biochemical processes.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 2-Bromotoluene-3,4,5,6-D4 exerts its effects depends on the specific application. In organic synthesis, it acts as a brominating agent, introducing bromine atoms into organic molecules. In biological studies, its deuterated nature allows for the tracking of metabolic processes without significantly altering the biochemical properties of the molecules involved.
Molecular Targets and Pathways:
Organic Synthesis: Targets include various organic substrates that undergo bromination.
Biology: Targets metabolic pathways involving deuterated compounds.
Comparaison Avec Des Composés Similaires
2-Bromotoluene
4-Bromotoluene
2,4-Dibromotoluene
2-Bromoanisole
Propriétés
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJPIWXQTSIX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
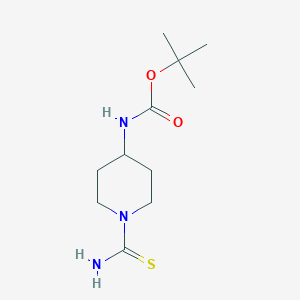
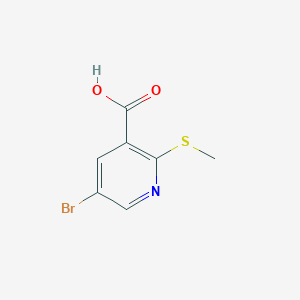
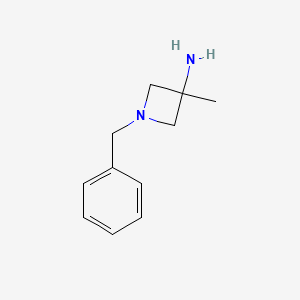
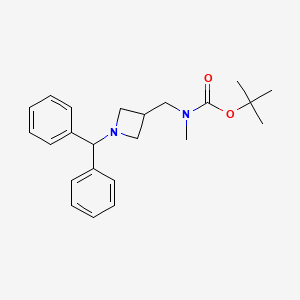
![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)
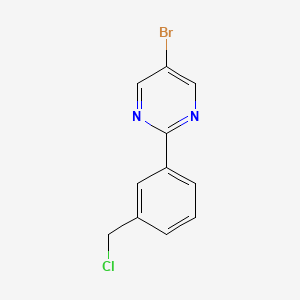
![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)
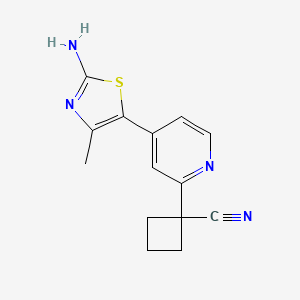
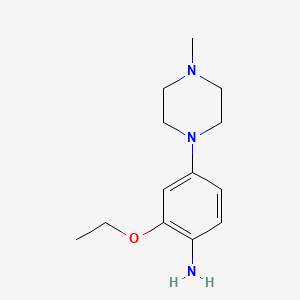
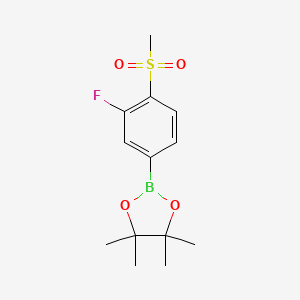
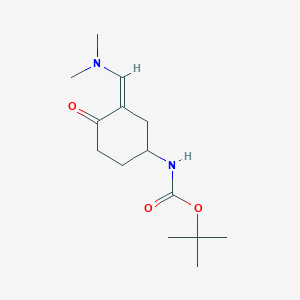
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
